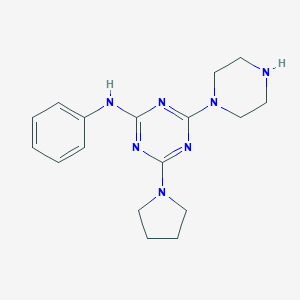
9H-Fluorene-9-methanol
説明
9H-Fluorene-9-methanol, also known as 9-Fluorenylmethanol, is a compound used in the synthesis of peptides . It is also used in the preparation of deoxynucleoside 9-fluorenemethyl phosphorodithioates .
Synthesis Analysis
The synthesis of 9H-Fluorene-9-methanol involves the treatment of 9H-fluorene with n-butyllithium in tetrahydrofuran and hexane at 0 degrees, followed by the addition of formaldehyde . Another method involves the electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate, which leads to the low-potential electrodeposition of semiconducting poly (9-fluorenemethanol) (PFMO) film .Molecular Structure Analysis
The molecular formula of 9H-Fluorene-9-methanol is C14H12O, and its molecular weight is 196.2445 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
9H-Fluorene-9-methanol acts as a N-protecting reagent, which is used in the synthesis of peptides . It is also used in the preparation of deoxynucleoside 9-fluorenemethyl phosphorodithioates .Physical And Chemical Properties Analysis
9H-Fluorene-9-methanol is a solid compound with a melting point of 105-107 °C (lit.) . It is soluble in methanol .科学的研究の応用
N-Protecting Reagent in Peptide Synthesis
9-Fluorenemethanol acts as an N-protecting reagent, which is used in the synthesis of peptides . In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions, ensuring that the desired peptide sequence is obtained.
Preparation of Deoxynucleoside 9-Fluorenemethyl Phosphorodithioates
This compound is also used in the preparation of deoxynucleoside 9-fluorenemethyl phosphorodithioates . These are modified nucleosides that have potential applications in therapeutic research, particularly in the development of antiviral and anticancer drugs.
Synthesis of 9-(Fluoromethyl)fluorene
9-Fluorenemethanol is used to prepare 9-(fluoromethyl)fluorene . This compound can be used as a building block in organic synthesis, contributing to the development of various pharmaceuticals and materials.
Vibrational Spectroscopy Studies
Vibrational spectroscopy of jet-cooled 9-fluorenemethanol and its clusters with different alcohols (H2O, CH3OH, C2H5OH, and C3H7OH) has been studied using an IR-UV double-resonance method . This research provides valuable insights into the molecular interactions and structure of these clusters.
Electropolymerization Studies
Electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate leads to low-potential electrodeposition of semiconducting poly(9-fluorenemethanol) (PFMO) film . This has potential applications in the development of electronic devices.
Solvent Studies
The solubility of 9-fluorenemethanol in methanol has been studied . Understanding the solubility of compounds in different solvents is crucial for various applications, including drug formulation and chemical reaction optimization.
Safety and Hazards
9H-Fluorene-9-methanol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCONYSQQLHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066980 | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-methanol | |
CAS RN |
24324-17-2 | |
| Record name | Fluorene-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (fluoren-9-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9-Fluorenylmethanol?
A1: The molecular formula of 9-Fluorenylmethanol is C14H12O, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 9-Fluorenylmethanol?
A3: Several spectroscopic methods have been employed to characterize 9-Fluorenylmethanol. Infrared (IR) spectroscopy is particularly informative for analyzing the vibrational dynamics of the molecule, including the characteristic OH stretching vibration. [] In addition, IR-UV double resonance spectroscopy has been used to study vibrational dynamics following IR excitation in both the monomeric form and in clusters with molecules like water and alcohols. [] High-resolution electronic spectroscopy, specifically S1←S0 fluorescence excitation spectra, has provided insights into the conformational preferences of 9-Fluorenylmethanol in the gas phase. [] Solid-state 13C CPMAS NMR has been instrumental in confirming the coordination of 9-Fluorenylmethanol to MgCl2 in catalyst systems. []
Q3: Does 9-Fluorenylmethanol exhibit conformational isomerism?
A4: Yes, 9-Fluorenylmethanol exists in two distinct conformers: symmetric (sym) and unsymmetric (unsym). [, ] These conformers differ in the orientation of the -OH group relative to the fluorene ring system. In the sym conformer, the -OH group is positioned symmetrically above the fluorene short axis with the hydrogen atom directed towards the center of an aromatic ring. Conversely, the unsym conformer has the -OH group tilted away from this axis, with the hydrogen atom pointing towards the side of an aromatic ring. []
Q4: Do the different conformers of 9-Fluorenylmethanol exhibit different properties?
A5: Yes, spectroscopic studies and quantum chemical calculations have revealed distinct properties for the sym and unsym conformers. For instance, only the sym conformer exhibits tunneling splitting associated with the torsional motion of the -OH group. This suggests a greater degree of flexibility in the -OH orientation for the sym conformer compared to the more rigid unsym conformer. []
Q5: How does 9-Fluorenylmethanol react under basic conditions?
A6: In the presence of a base, 9-Fluorenylmethanol undergoes β-elimination, leading to the formation of dibenzofulvene. [, ] Kinetic studies, including isotope effect measurements and analysis of induction periods, have revealed that this elimination reaction proceeds via an E1cB mechanism. This mechanism involves the formation of a carbanion intermediate prior to the elimination step. [, ]
Q6: Can 9-Fluorenylmethanol undergo photo-induced reactions?
A7: Yes, irradiation of 9-Fluorenylmethanol with a Xe lamp can induce β-elimination to yield dibenzofulvene. Remarkably, this photo-induced reaction proceeds efficiently even in the absence of a base, which is a requirement for the corresponding ground-state reaction. []
Q7: What are some applications of 9-Fluorenylmethanol in organic synthesis?
A8: 9-Fluorenylmethanol serves as a valuable starting material in various synthetic transformations. For example, it can be converted into 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a widely used protecting group for amines in peptide synthesis. [] The Fmoc group is advantageous due to its acid stability and its ability to be readily cleaved under mild basic conditions. []
Q8: Does 9-Fluorenylmethanol have applications beyond organic synthesis?
A9: 9-Fluorenylmethanol has found applications in different fields. For instance, it can act as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. [] The incorporation of 9-Fluorenylmethanol into these catalysts influences their activity and the molecular weight distribution of the resulting polymers. [] Additionally, derivatives of 9-Fluorenylmethanol, such as branched oligomers with 9-fluorenylmethyl carbamate residues, have shown promise as additives for enhancing the UV-curing of epoxy resins. []
Q9: Is 9-Fluorenylmethanol biodegradable?
A10: While not much research focuses on the direct biodegradation of 9-Fluorenylmethanol, studies highlight the biodegradation potential of similar fluorene derivatives. For instance, Citrobacter sp. FL5 can degrade fluorene, producing metabolites like 9-Fluorenylmethanol, suggesting a possible biodegradation pathway for the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
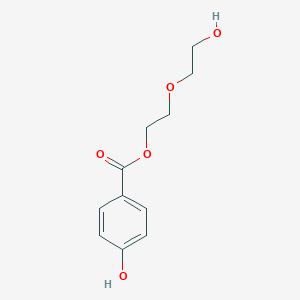
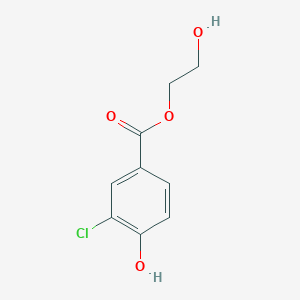
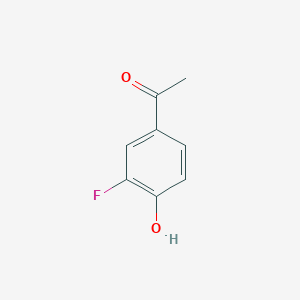

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
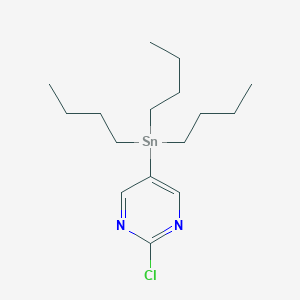
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
